1-{4'-ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride
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Overview
Description
1-{4’-ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethoxy group attached to one of the phenyl rings and an ethanamine group attached to the other phenyl ring, forming a hydrochloride salt
Preparation Methods
The synthesis of 1-{4’-ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride typically involves several steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Hydrochloride Formation: Finally, the free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4’-ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted biphenyl derivatives, quinones, and amines.
Scientific Research Applications
1-{4’-ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4’-ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-{4’-ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride can be compared with other biphenyl derivatives, such as:
4-biphenylcarboxylic acid: This compound has a carboxylic acid group instead of an ethanamine group, leading to different chemical properties and applications.
4-biphenylmethanol:
4-biphenylamine: This compound has an amine group directly attached to the biphenyl core, which may influence its biological activity and chemical behavior.
The uniqueness of 1-{4’-ethoxy-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2680528-47-4 |
---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.8 |
Purity |
95 |
Origin of Product |
United States |
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